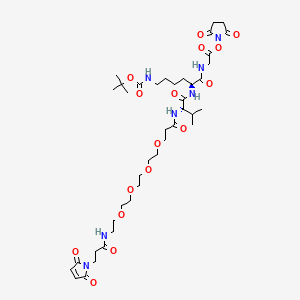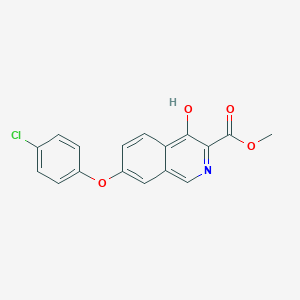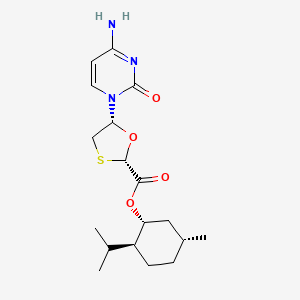
methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tritylthio group, which are commonly used in organic synthesis to protect functional groups during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields Boc-D-lysine.
Acylation: The protected amino group is then acylated with 3-(tritylthio)propanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the N2-(3-(tritylthio)propanoyl)-Boc-D-lysine intermediate.
Esterification: The carboxyl group of the intermediate is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis. These systems allow for better control of reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The tritylthio group can be removed using reagents like silver nitrate or iodine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the tritylthio group, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, silver nitrate or iodine for tritylthio removal.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotected Amino Acid Derivatives: Removal of protecting groups yields the free amino acid derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate has several applications in scientific research:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and peptidomimetics.
Drug Discovery: It serves as a building block for the development of new pharmaceuticals, particularly in the design of protease inhibitors and other enzyme inhibitors.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides or other biomolecules to various surfaces or carriers.
Chemical Biology: It is used in studies involving protein modification and labeling.
Mécanisme D'action
The mechanism of action of methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate depends on its specific application. In peptide synthesis, the compound acts as a protected amino acid derivative that can be selectively deprotected and coupled to form peptide bonds. In drug discovery, its mechanism of action may involve inhibition of specific enzymes or interaction with molecular targets through its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N6-(benzyloxycarbonyl)-N2-(tert-butoxycarbonyl)-L-lysinate: Another lysine derivative with similar protecting groups.
Methyl N6-(tert-butoxycarbonyl)-N2-(3-chloropropyl)-D-alaninate: A related compound used in enantiospecific cyclization reactions.
Uniqueness
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate is unique due to the presence of both Boc and tritylthio protecting groups, which provide versatility in synthetic applications. The tritylthio group, in particular, allows for selective modifications and functionalization, making the compound valuable in complex synthetic routes and bioconjugation techniques .
Propriétés
Formule moléculaire |
C36H45N3O6S |
|---|---|
Poids moléculaire |
647.8 g/mol |
Nom IUPAC |
methyl 2-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-tritylsulfanylpropanoylamino)hexanoyl]amino]acetate |
InChI |
InChI=1S/C36H45N3O6S/c1-35(2,3)45-34(43)37-24-15-14-22-30(33(42)38-26-32(41)44-4)39-31(40)23-25-46-36(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29/h5-13,16-21,30H,14-15,22-26H2,1-4H3,(H,37,43)(H,38,42)(H,39,40)/t30-/m1/s1 |
Clé InChI |
SPIBETDVGHVFNC-SSEXGKCCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NCC(=O)OC)NC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)OC)NC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)


![(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11829375.png)

![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione](/img/structure/B11829394.png)
![ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)





